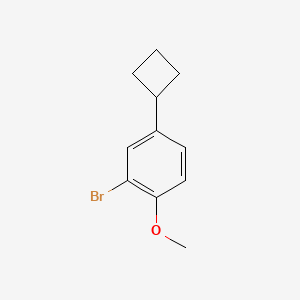
2-Bromo-4-cyclobutyl-1-methoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-4-cyclobutyl-1-methoxybenzene is a chemical compound. It consists of a benzene ring which is substituted with a bromo group, a methoxy group, and a cyclobutyl group . The cyclobutyl group is a cyclic hydrocarbon, meaning that the carbons of the molecule are arranged in the form of a ring .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring which is substituted with a bromo group, a methoxy group, and a cyclobutyl group . The cyclobutyl group is a cyclic hydrocarbon, meaning that the carbons of the molecule are arranged in the form of a ring .Applications De Recherche Scientifique
2-Bromo-4-cyclobutyl-1-methoxybenzene has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of a variety of heterocyclic compounds, such as pyridines and pyrazoles. It has also been used as a catalyst in the synthesis of polymers and other organic compounds. Additionally, it has been used in the study of the reactivity of aromatic hydrocarbons and as a reagent in the study of the properties of aromatic hydrocarbons.
Mécanisme D'action
Target of Action
It’s known that brominated compounds often interact with various enzymes and receptors in the body .
Mode of Action
Brominated compounds typically act through electrophilic aromatic substitution . In this process, an electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton to give a double bond product .
Biochemical Pathways
Brominated compounds can participate in various biochemical reactions, including free radical bromination and nucleophilic substitution .
Result of Action
Brominated compounds can cause various changes at the molecular level, including the formation of new bonds and the rearrangement of existing ones .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-4-cyclobutyl-1-methoxybenzene. Furthermore, the compound’s reactivity may be affected by factors such as temperature, pH, and the presence of other substances .
Avantages Et Limitations Des Expériences En Laboratoire
2-Bromo-4-cyclobutyl-1-methoxybenzene has a number of advantages for use in laboratory experiments. It is a relatively inexpensive reagent, and its reactivity makes it suitable for a variety of reactions. Additionally, it is a relatively stable compound and can be stored for extended periods of time. However, there are some drawbacks to using this compound in laboratory experiments. It is highly reactive and can potentially react with other compounds in the reaction mixture, leading to undesired side reactions. Additionally, it can be difficult to remove from the reaction mixture after the reaction is complete.
Orientations Futures
The future of 2-Bromo-4-cyclobutyl-1-methoxybenzene is promising. The compound has been used in a variety of scientific research applications and has demonstrated a number of potential applications. Further research is needed to explore the potential therapeutic applications of this compound, as well as its potential use in the synthesis of novel materials. Additionally, further research is needed to explore the potential use of this compound in the synthesis of polymers and other organic compounds. Finally, further research is needed to explore the potential use of this compound in the study of the reactivity of aromatic hydrocarbons and other organic compounds.
Méthodes De Synthèse
2-Bromo-4-cyclobutyl-1-methoxybenzene can be synthesized by the reaction of 4-bromobenzaldehyde and 4-methoxybenzaldehyde in the presence of a catalytic amount of sodium hydroxide. This reaction is carried out in an aqueous medium at a temperature of 90-100°C for a period of 1-2 hours. The yield of the reaction is typically in the range of 85-90%.
Propriétés
IUPAC Name |
2-bromo-4-cyclobutyl-1-methoxybenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO/c1-13-11-6-5-9(7-10(11)12)8-3-2-4-8/h5-8H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXAZBIPIUJFPAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CCC2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.12 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

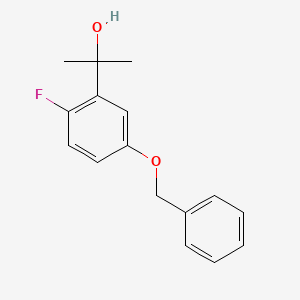
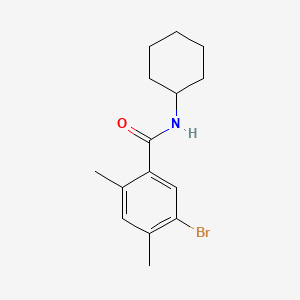
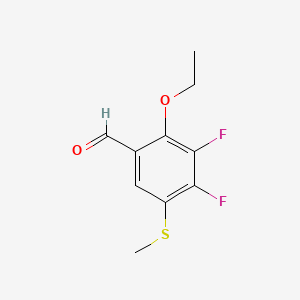


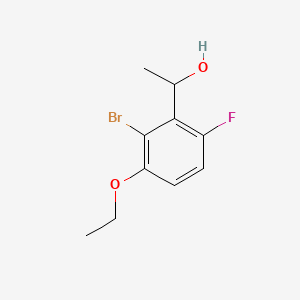
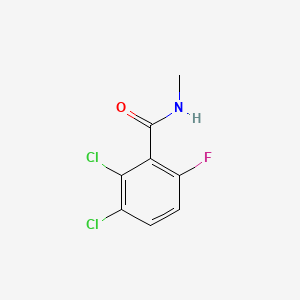

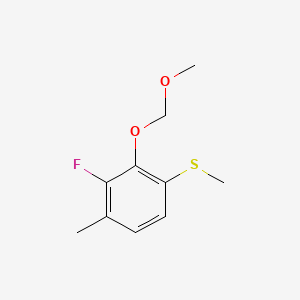




![Ethyl dibenzo[b,d]thiophene-4-carboxylate](/img/structure/B6286537.png)